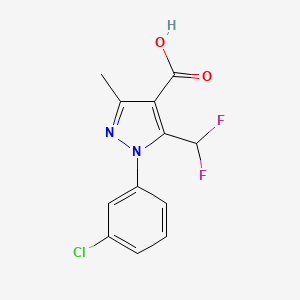
4-(4-Fluorophenyl)-3,3-dimethylpyrrolidine
Descripción general
Descripción
Fluorinated phenolic compounds, such as 4-Fluorophenol , are often used as starting reagents for synthesizing pharmaceuticals . They are also used in the synthesis of polymers materials.
Synthesis Analysis
While specific synthesis methods for “4-(4-Fluorophenyl)-3,3-dimethylpyrrolidine” were not found, fluorinated compounds are often synthesized using various methods. For instance, a fluorine-containing diphenylphosphine oxide derivative was prepared to improve the flame retardancy and dielectric properties of epoxy resin .Molecular Structure Analysis
The molecular structure of fluorinated compounds can be determined using various spectroscopic methods, including 1H and 13C Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy .Chemical Reactions Analysis
Fluorinated compounds, such as benzyl (4-fluorophenyl)phenylphosphine oxide, have been used to improve the flame retardancy and dielectric properties of epoxy resin .Physical And Chemical Properties Analysis
Fluorinated compounds often have unique physical and chemical properties. For example, 4-Fluorophenol has a molecular weight of 112.1 and is harmful if swallowed or inhaled . Another compound, 4-Fluorophenyl acetate, has a boiling point of 197 °C and a density of 1.178 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Fluorinated Pyridines as NMR pH Indicators : Research highlighted the synthesis and evaluation of fluorinated compounds, such as 3,5-dihydroxymethyl-4-(2-fluorophenyl)-2,6-dimethylpyridine, for their application as 19F NMR pH indicators. These compounds exhibit significant shifts in 19F chemical shifts in response to pH changes, demonstrating their potential in biochemical studies (Amrollahi, 2014).
- Crystal Structure Analysis : The crystal structure of specific fluorinated compounds provides insight into their molecular geometry and potential for forming stable complexes, which is crucial for designing new materials and pharmaceuticals (Sharma et al., 2013).
Pharmacological Applications
- Anticoccidial Agents : A study on 2-(4-Fluorophenyl)-3-(4-pyridinyl)-5-substituted pyrroles demonstrated potent inhibitory activity against Eimeria tenella PKG, a protein kinase associated with coccidiosis, highlighting the potential of fluorinated compounds in veterinary pharmacology (Qian et al., 2006).
Material Science and Polymers
- Electrochromic Properties Enhancement : Copolymerization of 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole with other compounds has shown to enhance electrochromic properties, indicating the role of fluorinated motifs in developing advanced materials for optical applications (Türkarslan et al., 2007).
Nuclear Medicine
- Radiolabeling for Imaging : The synthesis of fluorinated compounds for imaging dopamine D4 receptors using [18F]F2 demonstrates the critical role of fluorinated compounds in developing radiotracers for PET imaging, contributing to advancements in diagnostic medicine (Eskola et al., 2002).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-(4-fluorophenyl)-3,3-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c1-12(2)8-14-7-11(12)9-3-5-10(13)6-4-9/h3-6,11,14H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLNFNAWWBVGLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C2=CC=C(C=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-O-Benzyl 7a-O-ethyl (3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride](/img/structure/B1457445.png)
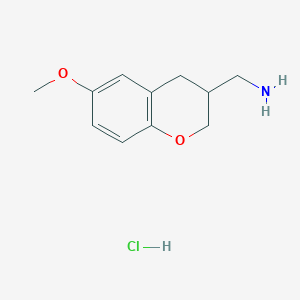
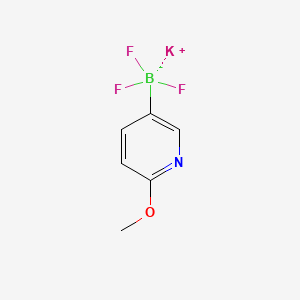
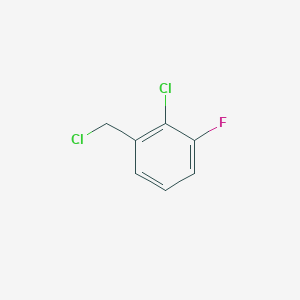

![[1-[4-(4-Methylphenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1457451.png)
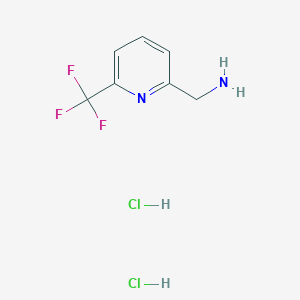

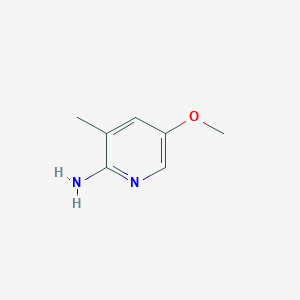
![6-Oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B1457460.png)
